(Z)-2-Phenyl-4-((propylthio)methylene)oxazol-5(4H)-one
Description
Properties
Molecular Formula |
C13H13NO2S |
|---|---|
Molecular Weight |
247.31 g/mol |
IUPAC Name |
(4Z)-2-phenyl-4-(propylsulfanylmethylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C13H13NO2S/c1-2-8-17-9-11-13(15)16-12(14-11)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3/b11-9- |
InChI Key |
FXGFAJIRQJPLAR-LUAWRHEFSA-N |
Isomeric SMILES |
CCCS/C=C\1/C(=O)OC(=N1)C2=CC=CC=C2 |
Canonical SMILES |
CCCSC=C1C(=O)OC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of (Z)-2-Phenyl-4-((propylthio)methylene)oxazol-5(4H)-one typically involves the condensation of an appropriate aldehyde with an amino acid derivative under acidic or basic conditions. One common method is the reaction of phenylglycine with propylthiobenzaldehyde in the presence of a base such as sodium hydroxide . The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the oxazolone ring.
Industrial production methods for oxazolones often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity .
Chemical Reactions Analysis
(Z)-2-Phenyl-4-((propylthio)methylene)oxazol-5(4H)-one undergoes a variety of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperatures ranging from room temperature to reflux . Major products formed from these reactions include sulfoxides, sulfones, and substituted oxazolones .
Scientific Research Applications
(Z)-2-Phenyl-4-((propylthio)methylene)oxazol-5(4H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of (Z)-2-Phenyl-4-((propylthio)methylene)oxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of oxazolone derivatives are highly dependent on substituents at the 2-phenyl and 4-benzylidene positions. Below is a comparative analysis:
Physicochemical Properties
- Melting Points : Propylthio derivatives typically have lower melting points (~150–200°C) compared to chloro (>200°C) or indole (>240°C) analogs due to reduced crystallinity .
- Solubility: Methoxy and propylthio groups improve solubility in polar solvents (e.g., ethanol), whereas styryl derivatives are more lipophilic .
- Spectral Data: IR: Propylthio shows C-S stretches at 600–700 cm⁻¹, absent in non-sulfur analogs .
Biological Activity
(Z)-2-Phenyl-4-((propylthio)methylene)oxazol-5(4H)-one, a member of the oxazolone family, is recognized for its diverse biological activities. This compound is structurally characterized by a five-membered heterocyclic ring containing nitrogen and exhibits significant pharmacological potential. Research has highlighted its roles in anti-inflammatory, analgesic, antimicrobial, and antioxidant activities, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of (Z)-2-Phenyl-4-((propylthio)methylene)oxazol-5(4H)-one is , with a molecular weight of approximately 273.37 g/mol. The compound features a propylthio group that enhances its biological interactions. Below is a summary of its physicochemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C16H17NOS |
| Molecular Weight | 273.37 g/mol |
| Density | 1.16 g/cm³ |
| Boiling Point | 386.5 °C |
| Melting Point | 165-167 °C |
1. Antioxidant Activity
Research indicates that oxazolones, including (Z)-2-Phenyl-4-((propylthio)methylene)oxazol-5(4H)-one, exhibit strong antioxidant properties. In vitro studies have demonstrated substantial inhibition of lipid peroxidation, which is crucial for preventing cellular damage due to oxidative stress. For instance, oxazolones have shown an average inhibition rate of 86.5% against lipid peroxidation processes .
2. Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory effects through various models, including carrageenan-induced paw edema assays. Results indicated significant inhibition of edema formation, suggesting that (Z)-2-Phenyl-4-((propylthio)methylene)oxazol-5(4H)-one may act as a potent anti-inflammatory agent . The mechanism involves the modulation of inflammatory mediators such as lipoxygenase and cyclooxygenase pathways.
3. Analgesic Activity
In analgesic activity assessments using the writhing test and hot plate test, (Z)-2-Phenyl-4-((propylthio)methylene)oxazol-5(4H)-one demonstrated notable pain-relieving properties. The compound's efficacy in reducing pain responses suggests potential applications in pain management therapies .
4. Antimicrobial Activity
Preliminary studies have shown that oxazolone derivatives possess antimicrobial properties against various bacterial strains. The presence of the phenyl and propylthio groups enhances the compound's ability to disrupt microbial cell membranes, leading to increased antibacterial activity .
Case Study 1: Synthesis and Characterization
A study focused on synthesizing derivatives of oxazolones highlighted the importance of structural modifications in enhancing biological activity. The synthesized compounds were characterized using spectroscopic methods such as NMR and IR spectroscopy, confirming their structures and purity .
Case Study 2: Molecular Docking Studies
Molecular docking simulations have been conducted to predict the binding affinities of (Z)-2-Phenyl-4-((propylthio)methylene)oxazol-5(4H)-one against various targets involved in inflammation and pain pathways. These studies revealed favorable interactions with key enzymes like lipoxygenase, supporting the compound's role as a potential therapeutic agent .
Q & A
Q. What are the standard synthetic routes for preparing (Z)-2-Phenyl-4-((propylthio)methylene)oxazol-5(4H)-one?
The compound is synthesized via the Erlenmeyer azlactone synthesis. Hippuric acid (N-benzoylglycine) reacts with a substituted aldehyde (e.g., propylthio-substituted aldehydes) in the presence of acetic anhydride and sodium acetate. The reaction proceeds through enolate formation, followed by cyclization to yield the oxazol-5(4H)-one core. Modifications to the aldehyde component allow introduction of the propylthio-methylene group . Optimization of reaction temperature (70–80°C) and solvent (acetic acid) is critical for achieving high yields (60–83%) .
Q. How is the stereochemistry (Z/E configuration) of the methylene group confirmed in this compound?
The (Z)-configuration is determined using -NMR spectroscopy. The coupling constant () between the methylene proton and adjacent groups is typically <12 Hz for the (Z)-isomer, compared to >12 Hz for the (E)-isomer. IR spectroscopy further supports the structure, with characteristic carbonyl stretches at 1700–1775 cm for the oxazolone ring and 1639–1655 cm for conjugated systems . X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides definitive stereochemical assignment .
Q. What analytical techniques are essential for characterizing oxazol-5(4H)-one derivatives?
Key techniques include:
- NMR : - and -NMR to identify protons and carbons in the oxazolone ring, substituents, and stereochemistry.
- IR : Confirmation of carbonyl groups (C=O) and conjugated systems.
- Mass spectrometry : ESI-MS or LC-MS to verify molecular weight and fragmentation patterns.
- Elemental analysis : Validation of empirical formula .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
Molecular docking studies against targets like COX-1/2, TRPA1, and TRPV1 (retrieved from RCSB PDB) are performed using AutoDock Vina or similar software. Binding affinities (kcal/mol) and interactions (hydrogen bonds, hydrophobic contacts) are analyzed. Validation involves superimposing docked ligands with co-crystallized inhibitors (RMSD <2.0 Å). For example, oxazol-5(4H)-ones show potential as COX-2-selective inhibitors due to favorable interactions with Val523 and Ser530 residues .
Q. What strategies mitigate racemization during oxazol-5(4H)-one-mediated peptide synthesis?
Racemization occurs via oxazol-5(4H)-one intermediates during amino acid activation. To suppress this:
Q. How does the propylthio group influence the compound’s reactivity in thionation reactions?
The propylthio-methylene group undergoes selective thionation with Lawesson’s reagent. The reaction proceeds via a spirocyclic intermediate, preserving the oxazolone ring. Non-polar solvents (e.g., toluene) and closed reactors improve yields (up to 85%) by minimizing side reactions. IR and -NMR track the conversion of C=O to C=S groups (shift from ~1700 cm to ~1250 cm) .
Q. How are contradictions in spectroscopic data resolved for structurally similar oxazolones?
Discrepancies in NMR or IR data (e.g., unexpected splitting or absorption bands) are addressed by:
- Dynamic NMR experiments : To detect conformational exchange.
- X-ray crystallography : Definitive structural elucidation.
- DFT calculations : To correlate experimental spectra with theoretical models .
Methodological Considerations
Q. What experimental design optimizes the synthesis of Z/E isomers?
Q. How is the compound applied in materials science (e.g., electrochemical sensors)?
Electropolymerization of oxazolone derivatives on electrodes (e.g., glassy carbon) creates chemosensors for heavy metals (e.g., Pb, Hg). XPS and SEM characterize surface morphology, while EIS evaluates charge-transfer efficiency. Detection limits are determined via differential pulse voltammetry .
Data Contradiction Analysis
Q. How are conflicting bioactivity results interpreted across different oxazolone derivatives?
Discrepancies (e.g., varying IC values for COX-2 inhibition) arise from:
- Substituent effects : Electron-withdrawing groups (e.g., trifluoromethyl) enhance binding affinity.
- Crystallographic vs. solution-state conformations : Molecular dynamics simulations reconcile differences.
- Assay conditions : pH, co-solvents, and enzyme isoforms (e.g., COX-1 vs. COX-2) impact activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
